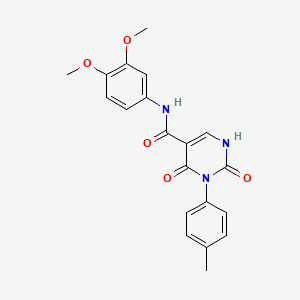![molecular formula C21H21FN2O3 B11297895 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11297895.png)
2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a fluoro substituent, and a tetrahydropyridoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps:
Formation of the Tetrahydropyridoindole Core: This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydropyridoindole structure.
Introduction of the Fluoro Substituent: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Dimethoxyphenylacetyl Group: This step involves acylation, where the dimethoxyphenylacetyl chloride reacts with the tetrahydropyridoindole core in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Conversion of the acetyl group to an alcohol.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has shown potential in binding to various biological targets, which could be useful in drug discovery and development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive indole derivatives .
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, leveraging its versatile chemical properties.
作用機序
The mechanism of action of 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in neurotransmitter pathways, thereby exerting its effects on the nervous system.
類似化合物との比較
Similar Compounds
2-[(3,4-Dimethoxyphenyl)acetyl]-1H-indole: Lacks the fluoro substituent and tetrahydropyrido structure.
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the dimethoxyphenylacetyl group.
2-[(3,4-Dimethoxyphenyl)acetyl]-1H-pyrido[4,3-b]indole: Lacks the fluoro substituent.
Uniqueness
The uniqueness of 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the fluoro substituent and the dimethoxyphenylacetyl group enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
特性
分子式 |
C21H21FN2O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C21H21FN2O3/c1-26-19-6-3-13(9-20(19)27-2)10-21(25)24-8-7-18-16(12-24)15-11-14(22)4-5-17(15)23-18/h3-6,9,11,23H,7-8,10,12H2,1-2H3 |
InChIキー |
PDHHYSLSLFNNBV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenoxy)acetamide](/img/structure/B11297812.png)
![2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11297814.png)
methanone](/img/structure/B11297816.png)
![2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide](/img/structure/B11297821.png)
![Ethyl 3-({[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11297822.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11297826.png)
![3-benzyl-9-(3-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11297832.png)

![2-(Methylsulfanyl)-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11297850.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11297852.png)
![N~4~-(4-chloro-2-methylphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11297855.png)
![2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11297863.png)


